molecular formula C22H20N6O3S B2961846 ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863459-52-3

ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No. B2961846
CAS RN: 863459-52-3
M. Wt: 448.5
InChI Key: MFEQLRIGEKQMIA-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic compound, and a triazole ring, another type of heterocyclic compound . These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . The introduction of a thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a pyrimidine and a triazole ring . The structure of similar compounds has been proven by a complex of physicochemical methods, including 1H, 13C NMR, and IR spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of related compounds in the synthesis of innovative heterocycles, which are crucial in the development of new materials and pharmaceuticals. For example, the synthesis and insecticidal assessment of various heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, highlight the potential of such compounds in agricultural applications (Fadda et al., 2017).

Molecular Docking and Drug Design

Another significant application involves molecular docking and drug design studies, where compounds similar to the one have been synthesized and analyzed for their potential as cancer inhibitors. Spectral, DFT/B3LYP, and molecular docking analyses have been used to explore the binding efficiency of such compounds with protein targets, suggesting their utility in the development of new cancer treatments (Sert et al., 2020).

Antimicrobial and Antitumor Applications

Furthermore, the antimicrobial and antitumor potential of thienopyrimidine derivatives, synthesized from related compounds, have been evaluated, indicating their importance in the search for new therapeutic agents. Some derivatives exhibited pronounced antimicrobial activity, and others were synthesized specifically as antitumor agents, showing promising activity against certain cancer cell lines (Bhuiyan et al., 2006) (Abdallah et al., 2017).

Novel Synthetic Pathways

Additionally, research into the development of novel synthetic pathways for the creation of complex heterocyclic compounds from simple precursors, including those related to the compound , underscores the chemical flexibility and potential of such compounds for various scientific applications. This includes the facilitation of the synthesis of 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, which are of interest for their unique structural and functional properties (Kanno et al., 1991).

Future Directions

The future directions in the research of such compounds could involve the development of new effective methods for their synthesis, given the wide range of biological activities they exhibit . The introduction of different functional groups could also provide additional opportunities for further functionalization .

properties

IUPAC Name

ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-3-31-22(30)16-6-4-5-7-17(16)25-18(29)12-32-21-19-20(23-13-24-21)28(27-26-19)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEQLRIGEKQMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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